molecular formula C14H13BrN2O B2923669 1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime CAS No. 866154-50-9

1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime

Cat. No. B2923669
CAS RN: 866154-50-9
M. Wt: 305.175
InChI Key: PBNSAAZNKRYIIS-BOPFTXTBSA-N
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Description

“1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime” is a chemical compound with the molecular formula C14H13BrN2O . It is a complex organic compound that contains a pyridinyl group, an ethanone group, a bromobenzyl group, and an oxime group .


Synthesis Analysis

The synthesis of this compound might involve several steps. One possible method could be the reaction of 2-aminopyridines with acetophenones in the presence of a copper(I) catalyst . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . Another possible method could involve the reaction of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 . The 2-aminopyridine acts as an α-bromination shuttle by transferring Br from CBrCl3 to the α-carbon of the carbonyl moiety .


Molecular Structure Analysis

The molecular structure of “1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime” can be determined using crystallography . The crystal structure of a similar compound, bis(acetato-κO)-bis(1-(pyridin-2-yl)ethan-1-one oxime-κ2N,N′)nickel(II), has been reported . The asymmetric unit of the title crystal structure is shown in the figure .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime” could be complex and depend on the reaction conditions. For example, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines tolerates a wide range of functional groups and affords a series of valuable imidazo[1,2-a]pyridines in high yields under mild conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime” can be inferred from its molecular structure. It has a molecular formula of C14H13BrN2O and an average mass of 305.170 Da .

Scientific Research Applications

Comprehensive Analysis of 1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime Applications

1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime is a chemical compound with potential applications in various fields of scientific research. Below is a detailed analysis of its unique applications across six distinct fields:

Synthesis of Imidazo[1,2-a]pyridines: Imidazo[1,2-a]pyridines are heterocyclic compounds that are commonly found in pharmaceuticals and functional materials due to their wide range of biological activities. The compound can be used in the synthesis of these structures through CuI-catalyzed aerobic oxidative reactions, which are compatible with a broad range of functional groups . This process is significant for expanding molecular diversity in drug discovery.

Structural Studies in Coordination Chemistry: The compound’s structural framework allows it to act as a ligand in coordination complexes. It can form bidentate ligations with metals, facilitating the study of complex geometries and bonding in coordination chemistry . This application is crucial for understanding the properties of metal complexes in catalysis and material science.

Organic Synthesis and Catalysis: In organic synthesis, this compound can be a precursor for various organic transformations. Its oxime group can participate in catalytic cycles, enabling the formation of new C-N bonds, which is a fundamental reaction in constructing nitrogen-containing molecules .

Boronic Acid Disproportionation: The compound has been observed to assist in the disproportionation of boronic acids in basic media, leading to the formation of four-coordinate boron(III) complexes . This reaction is valuable for the synthesis of boron-containing compounds, which have applications in medicinal chemistry and materials science.

properties

IUPAC Name

(Z)-N-[(4-bromophenyl)methoxy]-1-pyridin-2-ylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-11(14-4-2-3-9-16-14)17-18-10-12-5-7-13(15)8-6-12/h2-9H,10H2,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNSAAZNKRYIIS-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)Br)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OCC1=CC=C(C=C1)Br)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime

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